5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a diazenyl group, and an oxazole ring
Preparation Methods
One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline in the presence of a base, followed by cyclization to form the oxazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring and diazenyl group are key functional groups that interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .
Comparison with Similar Compounds
Compared to other oxazole derivatives, 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide is unique due to its combination of a methoxyphenyl group and a diazenyl group. Similar compounds include:
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound also contains a methoxyphenyl group but differs in the presence of a triazole ring instead of an oxazole ring.
4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: This compound features a methoxyphenyl group and an acrylate moiety, highlighting the diversity of structures that can be derived from methoxyphenyl groups.
Properties
CAS No. |
898497-51-3 |
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Molecular Formula |
C25H22N4O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c1-16-6-4-5-7-22(16)28-27-19-10-13-21(17(2)14-19)26-25(30)23-15-24(32-29-23)18-8-11-20(31-3)12-9-18/h4-15H,1-3H3,(H,26,30) |
InChI Key |
MNAGYQXIKQWHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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